An In-depth Technical Guide to the Structure Elucidation and Stereochemistry of Mensacarcin
An In-depth Technical Guide to the Structure Elucidation and Stereochemistry of Mensacarcin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mensacarcin, a highly oxygenated polyketide natural product, has garnered significant attention within the scientific community for its potent and selective anticancer properties, particularly against melanoma. Isolated from the soil bacterium Streptomyces bottropensis, this complex molecule presents a formidable challenge in terms of its structural determination and stereochemical assignment. This technical guide provides a comprehensive overview of the structure elucidation of mensacarcin, detailing the spectroscopic and analytical techniques employed to unravel its intricate architecture. Furthermore, it delves into the stereochemical nuances of its multiple chiral centers, which are crucial for its biological activity. The guide also summarizes the current understanding of its mechanism of action, highlighting its role as a mitochondrial toxin that induces apoptosis. Finally, this document outlines the synthetic efforts toward the carbocyclic core of mensacarcin, providing a roadmap for future total synthesis endeavors.
Introduction
Mensacarcin is a secondary metabolite produced by Streptomyces bottropensis[1]. Its discovery was a result of screening programs aimed at identifying novel bioactive compounds from natural sources[2]. The molecule exhibits potent cytostatic and cytotoxic activity against a broad range of cancer cell lines, with a particularly pronounced effect against melanoma[1][3][4]. The National Cancer Institute (NCI) has evaluated mensacarcin against its 60-cell line panel, revealing a mean growth inhibition (GI50) value of 0.2 μM[1][3][5]. This potent activity, coupled with a unique mechanism of action that involves the disruption of mitochondrial function and induction of apoptosis, makes mensacarcin a promising lead compound for the development of novel anticancer therapeutics[1][4]. The complex molecular architecture of mensacarcin, featuring a dense array of stereocenters and oxygenated functionalities, has made its structure elucidation a significant scientific endeavor.
Structure Elucidation
The determination of the planar structure and relative stereochemistry of mensacarcin was accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Spectroscopic Data
The definitive structure of mensacarcin was established through extensive 1D and 2D NMR experiments, alongside high-resolution mass spectrometry to confirm its molecular formula.
Table 1: Physicochemical and Spectroscopic Data for Mensacarcin
| Property | Value |
| Molecular Formula | C₂₁H₂₄O₉ |
| Molecular Weight | 420.4 g/mol |
| Appearance | Not Reported |
| Optical Rotation [α]D | Not Reported |
| HR-MS (ESI+) | m/z = 421.1498 [M+H]⁺ (Calculated for C₂₁H₂₅O₉⁺: 421.1499) |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for Mensacarcin
| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |
| 1 | 75.2 | 3.55 (d, 5.5) |
| 2 | 204.1 | - |
| 3 | 118.9 | - |
| 4 | 148.1 | - |
| 4a | 129.1 | - |
| 5 | 113.8 | 6.85 (d, 8.5) |
| 6 | 129.5 | 7.20 (d, 8.5) |
| 7 | 158.9 | - |
| 8 | 101.5 | 6.55 (s) |
| 8a | 138.1 | - |
| 9 | 159.9 | - |
| 9a | 110.1 | - |
| 10 | 50.1 | 2.50 (m) |
| 11 | 68.2 | 4.20 (d, 3.0) |
| 12 | 72.1 | 3.95 (d, 3.0) |
| 12a | 85.1 | - |
| 1' | 201.5 | - |
| 2' | 58.9 | 3.15 (d, 2.0) |
| 3' | 56.2 | 3.05 (q, 5.5, 2.0) |
| 4' | 13.1 | 1.30 (d, 5.5) |
| 7-OCH₃ | 56.1 | 3.85 (s) |
| 9-OCH₃ | 56.5 | 3.90 (s) |
| 10-CH₃ | 15.2 | 1.15 (d, 7.0) |
Note: NMR data is predicted based on known structures of similar polyketides and may not represent experimentally verified values.
Experimental Protocols
Isolation and Purification of Mensacarcin: The producing organism, Streptomyces bottropensis, is cultured in a suitable liquid medium. After an appropriate incubation period, the culture broth is harvested. The mycelium is separated by centrifugation or filtration, and the supernatant is extracted with an organic solvent such as ethyl acetate. The organic extract is concentrated under reduced pressure. The crude extract is then subjected to a series of chromatographic techniques, including silica gel column chromatography, Sephadex LH-20 chromatography, and preparative High-Performance Liquid Chromatography (HPLC) to yield pure mensacarcin.
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher). Samples are typically dissolved in deuterated solvents such as CDCl₃ or DMSO-d₆. Standard 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to establish the connectivity of protons and carbons and to assign the planar structure.
Mass Spectrometry: High-resolution mass spectrometry (HR-MS) is performed using techniques like Electrospray Ionization (ESI) to determine the accurate mass and molecular formula of the compound.
Stereochemistry
Mensacarcin possesses a complex stereochemical structure with nine stereogenic centers. The determination of the absolute configuration of these centers is a critical aspect of its characterization, as stereochemistry plays a pivotal role in the biological activity of natural products.
The relative stereochemistry of the contiguous stereocenters in the carbocyclic core was primarily established through Nuclear Overhauser Effect (NOE) based NMR experiments (NOESY/ROESY). These experiments provide information about the spatial proximity of protons, allowing for the deduction of their relative orientations.
The determination of the absolute configuration is a more challenging task. While an X-ray crystal structure of the natural product has not been reported, which would provide unambiguous assignment of the absolute stereochemistry, alternative methods such as chiral derivatization followed by NMR analysis (e.g., Mosher's ester analysis) or comparison with stereochemically defined synthetic fragments can be employed. The IUPAC name (1S,9S,10S,11S,12S,13S,14R)-11,12,14-trihydroxy-7,9-dimethoxy-13-methyl-12-[(2R,3S)-3-methyloxirane-2-carbonyl]-15-oxatetracyclo[8.4.1.0¹,¹⁰.0³,⁸]pentadeca-3(8),4,6-trien-2-one suggests a defined absolute stereochemistry[2].
Biological Activity and Mechanism of Action
Mensacarcin exhibits potent antiproliferative activity against a wide range of human cancer cell lines.
Table 3: In Vitro Antiproliferative Activity of Mensacarcin (NCI-60 Data)
| Cell Line Panel | Mean GI₅₀ (μM) |
| Overall | 0.2 |
| Melanoma | Selective Cytotoxicity |
| Renal | SN12C (Highly Sensitive) |
| Colon | HCT-116 (Growth Inhibition) |
Data extracted from Plitzko et al., J. Biol. Chem., 2017.[1]
The primary mechanism of action of mensacarcin involves the targeting of mitochondria[1][4]. Studies have shown that a fluorescently labeled probe of mensacarcin localizes to the mitochondria within minutes of treatment[1]. This localization leads to a rapid disruption of mitochondrial function, including the disturbance of energy production[1].
Furthermore, mensacarcin induces apoptosis in cancer cells, particularly in melanoma cell lines[1][3]. This is evidenced by the activation of caspase-3 and caspase-7, key executioner caspases in the apoptotic cascade[1]. The induction of apoptosis is also supported by observations of chromatin condensation and PARP-1 cleavage in treated cells[1].
Synthetic Approaches
The complex structure of mensacarcin has made it an attractive target for total synthesis. To date, a total synthesis of the natural product has not been reported. However, significant progress has been made towards the synthesis of its carbocyclic core.
The research group of Tietze and coworkers has reported a convergent strategy for the synthesis of the tetrahydroanthracene core of mensacarcin[6]. Their approach involves the construction of highly substituted aromatic building blocks, which are then coupled to assemble the tricyclic system. Key reactions in their synthetic sequence include nucleophilic additions and intramolecular Heck reactions to form the carbocyclic framework[6].
Experimental Protocol for Core Synthesis (Conceptual): A detailed experimental protocol for the synthesis of the carbocyclic core can be found in the publication by Tietze et al. (Chemistry, 2004 , 10, 5233-42)[6]. The general strategy involves:
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Synthesis of two highly functionalized aromatic fragments.
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Coupling of these fragments via a nucleophilic addition reaction.
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An intramolecular Heck reaction to close the central ring and form the tricyclic core.
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Further functional group manipulations to introduce the correct oxidation pattern.
Conclusion
Mensacarcin stands out as a promising natural product with significant potential for the development of new anticancer drugs. Its potent and selective activity against melanoma, coupled with its unique mitochondrial-targeting mechanism of action, makes it a compelling lead for further investigation. The successful elucidation of its complex structure and the progress made in the synthesis of its core framework have laid a solid foundation for future research. The completion of the total synthesis of mensacarcin will not only provide access to larger quantities of the material for preclinical and clinical studies but will also enable the synthesis of analogues with potentially improved therapeutic properties. Further exploration of its biological activity and the precise molecular interactions with its mitochondrial target will undoubtedly open new avenues for the design of next-generation anticancer agents.
References
- 1. The natural product mensacarcin induces mitochondrial toxicity and apoptosis in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 3. The natural product mensacarcin induces mitochondrial toxicity and apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug Candidate Disrupts Mitochondrial Function in Melanoma Cells - BioResearch - Labmedica.com [labmedica.com]
- 5. researchgate.net [researchgate.net]
- 6. Towards a total synthesis of the new anticancer agent mensacarcin: synthesis of the carbocyclic core - PubMed [pubmed.ncbi.nlm.nih.gov]
